METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-ETHYL-3-THIOPHENECARBOXYLATE
Overview
Description
METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-ETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including isoxazole, furan, and thiophene rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-ETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where an alkyne reacts with a nitrile oxide to form the isoxazole ring . The furan and thiophene rings are introduced through subsequent reactions involving appropriate starting materials and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. Metal-free synthetic routes are also explored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-ETHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-ETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-ETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The isoxazole ring, for example, is known to interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to multiple targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-isoxazolyl derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.
Furan derivatives: Compounds containing the furan ring are also studied for their biological properties.
Thiophene derivatives: These compounds are known for their electronic properties and are used in various applications.
Uniqueness
METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-ETHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of isoxazole, furan, and thiophene rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carbonyl]amino]-5-ethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-5-13-9-15(19(23)24-4)18(27-13)20-17(22)16-7-6-12(25-16)8-14-10(2)21-26-11(14)3/h6-7,9H,5,8H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZDOHUSBNCFJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=C(O2)CC3=C(ON=C3C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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